(S)-3,4-DCPG was first reported in 2001 and is derived from the natural amino acid glycine, modified to include two carboxyl groups and a phenyl ring. Its chemical formula is , with a molecular weight of approximately 239.18 g/mol. The compound has a CAS number of 201730-11-2 and is known for its high purity (≥98%) when obtained from reputable suppliers such as Tocris Bioscience .
The synthesis of (S)-3,4-DCPG involves several steps that typically include the following methods:
Specific parameters such as temperature, reaction time, and solvent choice can significantly influence yield and purity during synthesis. For instance, reactions are often conducted under controlled conditions to minimize racemization and maximize selectivity towards the desired enantiomer .
The molecular structure of (S)-3,4-DCPG features a phenyl ring substituted with two carboxylic acid groups at the 3 and 4 positions relative to the nitrogen atom of the glycine moiety.
Recent structural studies using X-ray crystallography have provided insights into its binding conformation within the metabotropic glutamate receptor 8a. The binding mode reveals significant differences in lobe opening angles compared to other agonists, suggesting a unique interaction profile that contributes to its selectivity .
(S)-3,4-DCPG primarily participates in reactions involving metabotropic glutamate receptors. Its agonistic action on mGlu8 receptors leads to various downstream effects:
The mechanism of action for (S)-3,4-DCPG primarily involves its selective activation of metabotropic glutamate receptor 8a:
(S)-3,4-DCPG exhibits several notable physical and chemical properties:
The scientific applications of (S)-3,4-DCPG are diverse:
(S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG) is characterized by a phenylglycine backbone with carboxylate groups at the 3- and 4-positions of the phenyl ring. This configuration is critical for its high-affinity interaction with the orthosteric binding site of the mGlu8a receptor. The S-enantiomer exhibits optimal stereochemical complementarity with the receptor’s Venus flytrap domain, facilitating a conformational shift that activates downstream Gi/o protein signaling. Key structural features include:
Table 1: Structural Features Enabling mGlu8a Selectivity of (S)-3,4-DCPG
Structural Element | Role in Binding | Receptor Interaction |
---|---|---|
3,4-Dicarboxylate groups | Anchoring | Ionic bonds with Arg/Lys residues |
(S)-α-Amino acid moiety | Stereoselectivity | H-bonding with Ser/Thr residues |
Phenyl ring | Hydrophobic packing | Van der Waals contacts with hydrophobic pockets |
Pharmacodynamic studies reveal stark differences between enantiomers:
(S)-3,4-DCPG displays exceptional selectivity for mGlu8a over other mGlu subtypes:
Table 2: Selectivity Profile of (S)-3,4-DCPG Across Glutamate Receptors
Receptor Type | Activity | EC₅₀/IC₅₀ or Activity Threshold |
---|---|---|
mGlu8a | Potent agonist | 31 nM |
mGlu4 | Weak agonist | 8.8–100 µM |
mGlu1–7 | Inactive | >3.5 µM |
NMDA | Antagonist (R-enantiomer only) | >100 µM (S-enantiomer inactive) |
AMPA/Kainate | Negligible | >100 µM |
Electrophysiological analyses confirm minimal cross-reactivity:
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7